HUP30
CAS No.: 312747-21-0
Cat. No.: VC0006274
Molecular Formula: C14H15N3O3S
Molecular Weight: 305.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 312747-21-0 |
---|---|
Molecular Formula | C14H15N3O3S |
Molecular Weight | 305.35 g/mol |
IUPAC Name | N-(6-nitro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Standard InChI | InChI=1S/C14H15N3O3S/c18-13(9-4-2-1-3-5-9)16-14-15-11-7-6-10(17(19)20)8-12(11)21-14/h6-9H,1-5H2,(H,15,16,18) |
Standard InChI Key | VMAKFFKOZSLHDW-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
HUP30 (CAS Number: 312747-21-0) is a synthetic organic compound with the molecular formula C₁₄H₁₅N₃O₃S and a molecular weight of 305.35 g/mol . Its structural features include a nitro group (-NO₂) and a thiophene ring, as evidenced by the SMILES notation N+c1ccc2nc(NC(=O)C3CCCCC3)sc2c1 . The compound is supplied as a high-purity reagent (≥99.8%) by TargetMol, a reputable chemical supplier, and is typically stored under "blue ice" conditions for stability during transport .
Table 1: Key Chemical Properties of HUP30
Property | Value |
---|---|
CAS Number | 312747-21-0 |
Molecular Formula | C₁₄H₁₅N₃O₃S |
Molecular Weight | 305.35 g/mol |
Purity | ≥99.8% |
Storage Conditions | Blue Ice (-20°C to -80°C) |
Mechanism of Action
HUP30 exerts its vasodilatory effects through three distinct pathways, as described in supplier documentation :
Stimulation of Soluble Guanylyl Cyclase (sGC)
sGC is a key enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates proteins that relax vascular smooth muscle cells . HUP30’s sGC activation mimics endogenous NO, making it a potential candidate for conditions like hypertension and angina pectoris.
Activation of Potassium Channels
By opening K⁺ channels, HUP30 induces membrane hyperpolarization in smooth muscle cells. This reduces the activity of voltage-gated Ca²⁺ channels, thereby decreasing intracellular Ca²⁺ concentrations and promoting vasodilation . The specific subtype of K⁺ channels targeted by HUP30 remains uncharacterized in available literature.
Inhibition of Extracellular Calcium Influx
HUP30 directly blocks extracellular Ca²⁺ influx, further preventing smooth muscle contraction. This dual action—combining K⁺ channel activation and Ca²⁺ blockade—enhances its vasodilatory efficacy compared to single-target agents .
Pharmacological Implications
Cardiovascular Applications
The triple mechanism of HUP30 suggests broad utility in cardiovascular therapeutics. For example:
-
Hypertension: By reducing peripheral vascular resistance, HUP30 could lower blood pressure.
-
Coronary Artery Disease: Enhanced vasodilation may improve myocardial perfusion in ischemic heart disease.
-
Heart Failure: Reduced afterload could alleviate symptoms in systolic dysfunction.
Limitations and Future Directions
Absence of Peer-Reviewed Studies
The current understanding of HUP30 relies solely on supplier-provided data . Key unanswered questions include:
-
Pharmacokinetic properties (absorption, distribution, metabolism, excretion).
-
Toxicity profiles and therapeutic index.
-
Specificity for sGC isoforms or K⁺ channel subtypes.
Comparative Analysis with Established Vasodilators
HUP30’s advantages over existing drugs (e.g., sildenafil or minoxidil) remain speculative without direct comparative studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume